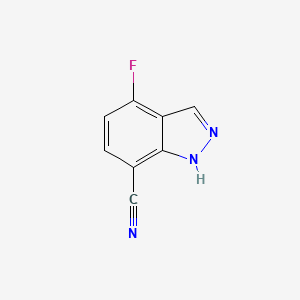

4-Fluoro-1H-indazole-7-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1H-indazole-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FN3/c9-7-2-1-5(3-10)8-6(7)4-11-12-8/h1-2,4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALJWEONZADKAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Fluoro-1H-indazole-7-carbonitrile chemical properties

An In-depth Technical Guide to 4-Fluoro-1H-indazole-7-carbonitrile: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a specialized heterocyclic building block of significant interest in modern medicinal chemistry. Its unique structural features—a bio-active indazole core, a metabolically robust fluorine substituent, and a chemically versatile nitrile group—position it as a key intermediate in the synthesis of high-value pharmaceutical compounds.[1] This guide provides a comprehensive overview of its chemical and physical properties, offers predictive insights into its spectroscopic characterization, outlines a plausible synthetic strategy, and discusses its primary applications, particularly in the development of targeted kinase inhibitors for oncology.[1] The content herein is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

The Strategic Value of the Fluorinated Indazole Scaffold

The indazole ring system is a "privileged scaffold" in drug discovery, forming the core of numerous approved therapeutics, including the anti-cancer agents Axitinib and Entrectinib, and the antiemetic Granisetron.[2][3] Its bicyclic structure allows for specific three-dimensional orientations of substituents that can engage in critical hydrogen bonding and hydrophobic interactions with biological targets.[3]

The introduction of a fluorine atom, as in this compound, is a deliberate strategy in modern drug design. Fluorine's high electronegativity can modulate the pKa of nearby functional groups and enhance binding affinity with target proteins through favorable electrostatic interactions.[4] Furthermore, the carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby improving the pharmacokinetic profile of a drug candidate. The additional presence of a nitrile group at the 7-position provides a versatile chemical handle for further molecular elaboration, making this compound a highly strategic starting material.[1]

Physicochemical and Structural Properties

While extensive experimental data for this compound is not widely published, its core properties can be reliably established from supplier data and inferred from related structures.

Table 1: Core Properties of this compound

| Property | Value | Source |

| CAS Number | 1408058-17-2 | [1][5][6] |

| Molecular Formula | C₈H₄FN₃ | [1][5][6] |

| Molecular Weight | 161.14 g/mol | [1][5] |

| Appearance | Solid | [6] |

| Purity (Typical) | ≥95% | [1][6] |

| Storage | Room temperature, sealed in dry conditions | [1] |

The parent compound, 4-Fluoro-1H-indazole, is a solid with a melting point of 130.0 to 134.0 °C and is slightly soluble in DMSO and methanol.[7][8] It is anticipated that the addition of the polar, electron-withdrawing nitrile group in this compound would likely increase its melting point and alter its solubility profile due to changes in crystal lattice packing and molecular polarity.

Caption: Chemical structure and key identifiers.

Predictive Spectroscopic Characterization

Definitive spectral data requires experimental acquisition. However, based on the known effects of its constituent functional groups and data from analogous structures, a predictive spectroscopic profile can be constructed.[9][10] This serves as a benchmark for researchers to confirm the identity and purity of the material.

Table 2: Predicted Spectroscopic Signatures

| Technique | Expected Features | Rationale |

| ¹H NMR | 2-3 signals in the aromatic region (δ 7.0-8.5 ppm); 1 broad singlet for the N-H proton (δ >10 ppm). | Aromatic protons on the benzene portion of the indazole ring. The N-H proton of indazoles is typically deshielded and may exchange with D₂O. |

| ¹³C NMR | 8 distinct signals; 1 signal for the nitrile carbon (δ ~115-120 ppm); aromatic carbons (δ ~100-150 ppm). | Signals correspond to the 8 unique carbon atoms in the molecule. The nitrile carbon has a characteristic chemical shift. |

| ¹⁹F NMR | A single resonance. | A singlet is expected as there are no adjacent fluorine or hydrogen atoms to cause splitting. |

| IR Spectroscopy | Sharp, strong C≡N stretch (~2220-2240 cm⁻¹); Broad N-H stretch (~3100-3500 cm⁻¹); C-F stretch (~1000-1350 cm⁻¹). | These are characteristic vibrational frequencies for nitrile, N-H (in a heterocyclic ring), and aryl-fluoride bonds. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z ≈ 161.04. | Corresponds to the nominal molecular weight of the compound. High-resolution mass spectrometry would confirm the elemental composition. |

Synthesis and Chemical Reactivity

Retrosynthetic Analysis and Proposed Synthesis

The synthesis of substituted indazoles often involves the cyclization of an appropriately substituted phenylhydrazine or the reaction of an ortho-functionalized carbonyl compound with hydrazine.[2][9] A plausible retrosynthetic pathway for this compound originates from a readily available difluorobenzonitrile.

Caption: Retrosynthesis from a commercial precursor.

Exemplary Synthetic Protocol

This protocol is a representative, field-proven methodology adapted for this specific target.

Step 1: Synthesis of 2-Hydrazino-3-fluorobenzonitrile

-

Reaction Setup: To a solution of 2,3-difluorobenzonitrile (1.0 eq) in ethanol in a sealed pressure vessel, add hydrazine hydrate (3.0-5.0 eq).

-

Execution: Heat the reaction mixture to 80-100 °C. The causality for using elevated temperature is to overcome the activation energy for the nucleophilic aromatic substitution (SNAr) at the C2 position, which is activated by the electron-withdrawing nitrile group.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is complete (typically 12-24 hours).

-

Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude intermediate, which can often be used without further purification.

Step 2: Cyclization to this compound

-

Reaction Setup: The mechanism for this intramolecular cyclization is not explicitly defined in the literature for this substrate but can be achieved under thermal conditions. Dissolve the crude 2-Hydrazino-3-fluorobenzonitrile from the previous step in a high-boiling solvent such as diphenyl ether or N-methyl-2-pyrrolidone (NMP).

-

Execution: Heat the solution to a high temperature (e.g., 180-220 °C). This provides the energy for the intramolecular cyclization and elimination of ammonia to form the stable indazole ring.

-

Monitoring: Monitor the formation of the product by TLC or LC-MS.

-

Purification (Self-Validating System): Upon completion, cool the mixture and purify directly by column chromatography on silica gel. The identity and purity (>95%) of the final product must be validated by the spectroscopic methods outlined in Table 2 (NMR, MS), confirming the success of the synthesis.

Chemical Reactivity

The molecule possesses three key reactive sites, making it a versatile synthetic intermediate.

Caption: Potential transformations of the title compound.

Applications in Drug Discovery

The primary application of this compound is as a building block for complex, biologically active molecules.[1] Its structure is particularly suited for the synthesis of ATP-competitive kinase inhibitors, a major class of anti-cancer drugs.

Causality in Kinase Inhibitor Design:

-

Indazole Core: The N-H donor and the pyrazole nitrogen acceptor of the indazole ring are ideal for forming a "hinge-binding" motif, anchoring the inhibitor to the ATP-binding site of a protein kinase.

-

Fluorine at C4: This substituent projects into a solvent-exposed region or a specific hydrophobic pocket, where it can improve metabolic stability and fine-tune binding potency.[1]

-

Nitrile at C7: The nitrile can act as a hydrogen bond acceptor or, more commonly, serves as a synthetic precursor to larger groups designed to occupy the solvent-exposed region of the kinase, often improving selectivity and physical properties.[1]

Caption: Role as a starting material in drug development.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. While a specific MSDS is the ultimate authority, general precautions for related powdered heterocyclic compounds should be followed.[5][11]

Table 3: Hazard and Safety Profile

| Category | Information | Precautionary Action |

| Acute Toxicity | Harmful if swallowed (GHS Category 4).[5] | Do not ingest. Wash hands thoroughly after handling. |

| Irritation | May cause skin, eye, and respiratory irritation.[12][13] | Wear appropriate PPE: nitrile gloves, safety glasses with side-shields, and a lab coat. Handle only in a well-ventilated area or chemical fume hood.[5][11] |

| Incompatibilities | Strong oxidizing agents.[11] | Store away from strong oxidizers. |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[1][11] | Store in accordance with standard laboratory practice for chemical reagents. |

Protocol: Standard Laboratory Handling

-

Assessment: Before use, consult the supplier-specific Safety Data Sheet (SDS).

-

Engineering Controls: Conduct all transfers and weighing operations within a certified chemical fume hood to prevent inhalation of dust.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material, place it in a sealed container for disposal, and clean the area with a wet cloth.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical; it is a strategically designed tool for the modern medicinal chemist. Its combination of a biologically relevant indazole core with the advantageous properties of fluorine and the synthetic flexibility of a nitrile group makes it a high-potential intermediate for the discovery of next-generation therapeutics. Understanding its properties, reactivity, and safe handling is essential for unlocking its full potential in the research and development of novel drugs.

References

-

LookChem. (n.d.). 4-FLUORO (1H)INDAZOLE. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-1H-indole-7-carbonitrile. Retrieved from [Link]

-

Lopez, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1415. Available from: [Link]

- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

PubChem. (n.d.). 4-Fluoro-1-methyl-1H-indazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of indazole derivatives in different methods. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

Kamal, A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6594. Available from: [Link]

-

NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. Retrieved from [Link]

-

Taylor & Francis Online. (2020). Indazole – Knowledge and References. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. file.bldpharm.com [file.bldpharm.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 4-FLUORO (1H)INDAZOLE|lookchem [lookchem.com]

- 8. 4-FLUORO (1H)INDAZOLE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. fishersci.com [fishersci.com]

- 12. 4-Fluoro-1H-indole-7-carbonitrile | C9H5FN2 | CID 22473022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. downloads.ossila.com [downloads.ossila.com]

Technical Guide: Physicochemical Characterization of 4-Fluoro-1H-indazole-7-carbonitrile

Foreword: Unveiling the Profile of a Key Pharmaceutical Building Block

4-Fluoro-1H-indazole-7-carbonitrile stands as a pivotal heterocyclic scaffold in contemporary drug discovery. Its unique electronic properties, conferred by the fluorine and nitrile substituents on the indazole core, make it an attractive building block for the synthesis of targeted therapeutics, particularly kinase inhibitors.[1] A comprehensive understanding of its fundamental physical properties is a prerequisite for its effective utilization in medicinal chemistry, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide provides a robust framework for the systematic characterization of this compound, outlining both the foundational data points and the rigorous experimental methodologies required to ascertain them.

Core Molecular and Physical Properties

A precise understanding of the intrinsic properties of this compound is the cornerstone of its application in research and development. While some basic molecular information is readily available, a complete experimental profile is essential for advanced applications.

Molecular Identity

-

Chemical Name: this compound

-

CAS Number: 1408058-17-2[1]

-

Molecular Formula: C₈H₄FN₃[1]

-

Molecular Weight: 161.14 g/mol [1]

-

Chemical Structure:

Figure 1: 2D Structure of this compound.

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound. It is important to note that while some properties are calculated or predicted, many require empirical determination for verification and accuracy in a laboratory setting.

| Property | Value | Method of Determination |

| Melting Point | Data not available | Capillary Melting Point Apparatus |

| Boiling Point | Data not available | Not applicable (likely decomposes) |

| Solubility | Data not available | Visual Miscibility/Insolubility Test |

| pKa | Data not available | Potentiometric Titration or Spectrophotometry |

| Appearance | Solid (predicted) | Visual Inspection |

| Storage | Room temperature, dry[1] | Manufacturer's Recommendation |

Experimental Protocols for Physicochemical Characterization

The following section details the standardized experimental procedures for determining the key physical properties of this compound. The causality behind each step is explained to provide a deeper understanding of the methodology.

Workflow for Physical Property Determination

The characterization of a novel compound like this compound follows a logical progression of experiments, as illustrated in the workflow diagram below.

Figure 2: Experimental workflow for the physicochemical characterization of this compound.

Melting Point Determination

Rationale: The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.5 °C) is characteristic of a pure crystalline solid, while a broad and depressed melting range suggests the presence of impurities.[2][3][4]

Protocol:

-

Sample Preparation: Finely grind a small amount (1-2 mg) of this compound into a powder using a mortar and pestle. This ensures uniform heat transfer.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[2]

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Rapid Initial Measurement: Heat the sample rapidly (10-20 °C/min) to determine an approximate melting range.[5]

-

Precise Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 15-20 °C of the approximate melting point, then reduce the heating rate to 1-2 °C/min.

-

Data Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This is the melting range.

Solubility Assessment

Rationale: Understanding the solubility profile is crucial for selecting appropriate solvents for reactions, purification (crystallization), and formulation. The "like dissolves like" principle is a guiding concept, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.[6]

Protocol:

-

Solvent Selection: Prepare a panel of common laboratory solvents of varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

-

Sample Preparation: To a series of small, labeled test tubes, add approximately 10 mg of this compound.

-

Solvent Addition: Add 1 mL of a chosen solvent to a test tube.

-

Observation: Agitate the mixture vigorously for 1-2 minutes at ambient temperature.

-

Classification:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.[7]

-

Spectroscopic Analysis

Rationale: NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of individual nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[8][9] The choice of solvent will depend on the solubility of the compound.

-

Internal Standard: Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) for chemical shift calibration.

-

Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra on a calibrated NMR spectrometer.

-

Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key functional groups in this compound, such as the nitrile (C≡N) and N-H bonds, will have characteristic absorption frequencies.

Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Safety and Handling

While a comprehensive toxicological profile for this compound is not publicly available, it is prudent to handle this compound with the care afforded to all novel chemical entities.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

Conclusion

The systematic determination of the physical properties of this compound is a critical step in its journey from a laboratory reagent to a valuable component in drug development. The experimental protocols outlined in this guide provide a robust framework for researchers to generate the reliable and reproducible data necessary for informed decision-making in synthesis, purification, and formulation. Adherence to these methodologies will ensure a high level of scientific integrity and contribute to the successful application of this promising heterocyclic building block.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

-

UCLA. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

UCL. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

University of Toronto. (n.d.). NMR Sample Prepara-on. Retrieved from [Link]

-

Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR?. Retrieved from [Link]

-

Istanbul University-Cerrahpasa. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

MDPI. (2022, December 13). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research. Retrieved from [Link]

-

University of Houston-Downtown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

McMaster University. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. Retrieved from [Link]

-

MIT OpenCourseWare. (2010, February 4). Melting Point | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]

-

LookChem. (n.d.). 4-FLUORO (1H)INDAZOLE. Retrieved from [Link]

-

Al-Mustaqbal University College. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

University of Missouri–St. Louis. (2009, May 18). Using Melting Point to Determine Purity of Crystalline Solids. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-1H-indole-7-carbonitrile. Retrieved from [Link]

-

Chembeez. (n.d.). 4-fluoro-1H-indazole-7-carboxylic acid, 95%. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-1-methyl-1H-indazole. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

Seven Chongqing Chemdad Co., Ltd. (n.d.). 4-FLUORO (1H)INDAZOLE. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. ursinus.edu [ursinus.edu]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chm.uri.edu [chm.uri.edu]

- 5. youtube.com [youtube.com]

- 6. chem.ws [chem.ws]

- 7. saltise.ca [saltise.ca]

- 8. organomation.com [organomation.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. drawellanalytical.com [drawellanalytical.com]

A-Technical-Guide-to-the-Synthesis-of-4-Fluoro-1H-indazole-7-carbonitrile

Abstract

This technical guide provides a comprehensive overview of a validated synthetic pathway for 4-Fluoro-1H-indazole-7-carbonitrile, a critical building block in contemporary medicinal chemistry. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic rationales, and process optimization insights. The synthesis initiates from commercially available 3-fluoro-2-methylaniline and proceeds through a robust, multi-step sequence involving regioselective bromination, diazotization-cyclization to form the indazole core, and a final palladium-catalyzed cyanation. Each step is detailed with explicit experimental protocols, causality behind procedural choices, and characterization data. The guide aims to serve as an authoritative resource for the reliable and scalable production of this high-value intermediate.

Introduction: The Significance of this compound

The indazole scaffold is a privileged heterocyclic motif in drug discovery, renowned for its versatile biological activities.[1][2] Among its many derivatives, this compound has emerged as a particularly valuable intermediate. Its strategic placement of fluorine and nitrile functionalities makes it a key component in the synthesis of highly selective kinase inhibitors and other targeted therapeutics.[3] The fluorine atom can enhance metabolic stability and binding affinity through favorable intermolecular interactions, while the nitrile group serves as a versatile handle for further molecular elaboration.[4]

The primary driver for the demand of this intermediate is its role in the synthesis of next-generation pharmaceuticals, including potent JAK1 inhibitors. This guide provides a detailed, field-proven pathway for its synthesis, designed to be both reproducible and scalable.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, This compound (1) , suggests a disconnection strategy that hinges on the late-stage introduction of the carbonitrile group and the formation of the indazole ring from an appropriately substituted aniline precursor.

The primary disconnection is at the C7-CN bond, suggesting a precursor such as 7-bromo-4-fluoro-1H-indazole (2) . This transformation can be reliably achieved via palladium-catalyzed cyanation. The indazole ring of intermediate (2) can be traced back to a diazotization and intramolecular cyclization reaction of a 2-amino-toluene derivative, specifically 4-bromo-3-fluoro-2-methylaniline (3) . This aniline is, in turn, accessible through the regioselective bromination of the commercially available starting material, 3-fluoro-2-methylaniline (4) .

This forward-thinking strategy is advantageous as it utilizes inexpensive starting materials and employs robust, well-characterized chemical transformations at each stage.

Caption: Retrosynthetic analysis of this compound.

The Core Synthesis Pathway: A Step-by-Step Guide

The following sections provide a detailed, validated protocol for the synthesis of this compound, proceeding from 3-fluoro-2-methylaniline.

Caption: Overall forward synthesis pathway.

Step 1: Regioselective Bromination of 3-Fluoro-2-methylaniline (4)

Reaction: 3-Fluoro-2-methylaniline → 4-Bromo-3-fluoro-2-methylaniline

Mechanistic Rationale: The synthesis commences with the regioselective bromination of 3-fluoro-2-methylaniline. The amino group is a potent ortho-, para-director. The position para to the amine is blocked by the methyl group, and one ortho position is blocked by the fluorine atom. The remaining ortho position is sterically hindered by the adjacent methyl group. Therefore, bromination occurs selectively at the C4 position, which is para to the methyl group and ortho to the strongly activating amino group. N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent, minimizing over-bromination and side reactions often seen with elemental bromine.[5]

Experimental Protocol:

-

To a stirred solution of 3-fluoro-2-methylaniline (4 ) (1.0 eq) in acetonitrile (10 volumes), cool the mixture to 0-5 °C using an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (5 volumes).

-

Extract the product with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine (5 volumes), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, 4-bromo-3-fluoro-2-methylaniline (3 ), is typically of sufficient purity for the next step. If required, purification can be achieved by column chromatography on silica gel.

Step 2: Diazotization and Intramolecular Cyclization to form 7-Bromo-4-fluoro-1H-indazole (2)

Reaction: 4-Bromo-3-fluoro-2-methylaniline → 7-Bromo-4-fluoro-1H-indazole

Mechanistic Rationale: This key step constructs the indazole core via a classical diazotization-cyclization sequence.[6] The primary aromatic amine (3 ) is treated with sodium nitrite in a strong acidic medium (sulfuric acid/acetic acid) to generate an in-situ diazonium salt. This highly reactive intermediate then undergoes an intramolecular cyclization, where the adjacent methyl group is attacked to form the five-membered pyrazole ring. The reaction is performed at low temperatures (< 5 °C) to ensure the stability of the diazonium salt intermediate and prevent unwanted side reactions.

Experimental Protocol:

-

Suspend 4-bromo-3-fluoro-2-methylaniline (3 ) (1.0 eq) in a mixture of acetic acid (5 volumes) and propionic acid (5 volumes).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.1 eq) in concentrated sulfuric acid (2 volumes) at 0 °C.

-

Add the sodium nitrite solution dropwise to the aniline suspension over 1 hour, maintaining the internal temperature below 5 °C.

-

Stir the resulting mixture at 0-5 °C for an additional 1-2 hours.

-

Carefully quench the reaction by pouring it onto crushed ice (20 volumes).

-

A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the crude solid, 7-bromo-4-fluoro-1H-indazole (2 ), under vacuum. The material is often used directly in the subsequent step.

Step 3: Palladium-Catalyzed Cyanation to yield this compound (1)

Reaction: 7-Bromo-4-fluoro-1H-indazole → this compound

Mechanistic Rationale: The final step involves the conversion of the aryl bromide to the target nitrile. A palladium-catalyzed cyanation is the method of choice for this transformation.[7] Zinc cyanide is used as the cyanide source, which is less acutely toxic and often more effective than other cyanide salts. The catalytic cycle involves an oxidative addition of the aryl bromide (2 ) to a Pd(0) complex, followed by transmetalation with the zinc cyanide species, and finally reductive elimination to yield the product (1) and regenerate the Pd(0) catalyst. The use of a bulky phosphine ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) is crucial for stabilizing the palladium catalyst and promoting the reductive elimination step.

Experimental Protocol:

-

To a reaction vessel purged with nitrogen, add 7-bromo-4-fluoro-1H-indazole (2 ) (1.0 eq), zinc cyanide (Zn(CN)₂) (0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.04 eq).

-

Add anhydrous, degassed N,N-dimethylformamide (DMF) (10 volumes).

-

Heat the reaction mixture to 120 °C and stir for 12-18 hours under a nitrogen atmosphere. Monitor progress by LC-MS.

-

After completion, cool the mixture to room temperature and dilute with ethyl acetate (20 volumes).

-

Filter the mixture through a pad of Celite® to remove palladium residues.

-

Wash the filtrate with water (3 x 10 volumes) and then with brine (10 volumes).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound (1 ) as a solid.

Process Data and Characterization

The following table summarizes typical results for the described three-step synthesis. Purity is typically assessed by HPLC and structural confirmation by ¹H NMR and MS.

| Step | Product | Starting Material | Typical Yield | Purity (HPLC) |

| 1 | 4-Bromo-3-fluoro-2-methylaniline (3) | 3-Fluoro-2-methylaniline (4) | 90-95% | >98% |

| 2 | 7-Bromo-4-fluoro-1H-indazole (2) | 4-Bromo-3-fluoro-2-methylaniline (3) | 75-85% | >97% |

| 3 | This compound (1) | 7-Bromo-4-fluoro-1H-indazole (2) | 70-80% | >99% |

Conclusion

This guide has detailed a robust and scalable synthesis pathway for this compound. By leveraging well-established and high-yielding reactions—regioselective bromination, diazotization-cyclization, and palladium-catalyzed cyanation—this protocol provides a reliable method for accessing this high-value pharmaceutical intermediate. The explanations of the underlying chemical principles and detailed experimental procedures are intended to empower researchers and development professionals to confidently implement and adapt this synthesis for their specific needs.

References

-

Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Sandmeyer reaction. Retrieved from [Link]

-

Genung, N. E., Wei, L., & Aspnes, G. E. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. ACS Omega, 4(5), 8344–8351. Retrieved from [Link]

-

Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26, 1229-1232. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). Retrieved from [Link]

-

Kumar, A., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17, 2191–2222. Retrieved from [Link]

-

Zhang, Y., et al. (2022). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ACS Omega, 7(33), 28888–28894. Retrieved from [Link]

-

Chad's Prep®. (n.d.). The Sandmeyer Reactions. Retrieved from [Link]

- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

Organic Letters. (2013). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

- Google Patents. (n.d.). CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis.

-

Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Retrieved from [Link]

-

ChemRxiv. (2022, August 17). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]

-

Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]

Sources

- 1. caribjscitech.com [caribjscitech.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound [myskinrecipes.com]

- 4. ossila.com [ossila.com]

- 5. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 7. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to 4-Fluoro-1H-indazole-7-carbonitrile: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Fluoro-1H-indazole-7-carbonitrile in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorinated heterocyclic scaffolds is a cornerstone of rational drug design. Among these, This compound (CAS Number: 1408058-17-2 ) has emerged as a pivotal intermediate, particularly in the synthesis of targeted therapeutics such as kinase inhibitors.[1] This guide provides a comprehensive technical overview of this compound, delving into its synthesis, physicochemical properties, and critical applications, with the aim of empowering researchers to leverage its unique attributes in their drug development programs.

The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacological properties. The specific substitution pattern of this compound, featuring a fluorine atom at the 4-position and a nitrile group at the 7-position, offers a unique combination of electronic and steric properties that can enhance binding affinity, metabolic stability, and pharmacokinetic profiles of drug candidates.[1]

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1408058-17-2 | [1] |

| Molecular Formula | C₈H₄FN₃ | [1] |

| Molecular Weight | 161.14 g/mol | [1] |

| Appearance | Solid (form may vary) | N/A |

| Storage | Room temperature, dry | [1] |

The presence of the fluorine atom, a small and highly electronegative element, at the 4-position of the indazole ring can significantly influence the molecule's properties. It can modulate the pKa of the indazole nitrogen, alter the molecule's conformation, and form specific interactions, such as hydrogen bonds, with biological targets. The nitrile group at the 7-position is a versatile functional handle that can be further elaborated or can participate in key binding interactions within a protein's active site.

Synthesis Methodologies: A Pathway to a Key Intermediate

While multiple synthetic routes to substituted indazoles have been reported, a common and effective strategy for the synthesis of fluorinated indazoles involves the cyclization of appropriately substituted precursors.[2][3] A general conceptual pathway for the synthesis of this compound is outlined below. It is important to note that specific, detailed experimental protocols for this exact molecule are often proprietary and found within patent literature. The following represents a plausible and chemically sound approach based on established indazole synthesis methodologies.

Figure 1: Conceptual synthetic pathway to this compound.

A Representative Experimental Protocol (Hypothetical):

Disclaimer: The following protocol is a generalized representation based on known indazole syntheses and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Step 1: Diazotization of a 2-amino-3-fluorobenzonitrile derivative. To a cooled solution of the starting aniline in a suitable acidic medium (e.g., HCl), a solution of sodium nitrite in water is added dropwise, maintaining a low temperature (0-5 °C). The reaction progress is monitored by starch-iodide paper.

Step 2: Intramolecular Cyclization. The resulting diazonium salt solution is then carefully heated to induce intramolecular cyclization, leading to the formation of the indazole ring. The reaction temperature and time are critical parameters that need to be optimized.

Step 3: Purification. Upon completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction with an appropriate organic solvent. Purification is typically achieved through recrystallization or column chromatography to yield pure this compound.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The primary application of this compound lies in its role as a key building block for the synthesis of kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The unique structural features of this indazole derivative allow for the development of potent and selective kinase inhibitors.

Figure 2: General binding mode of an indazole-based kinase inhibitor.

The 4-fluoro substituent can enhance binding by participating in favorable interactions with the protein backbone or by modulating the electronics of the indazole ring to favor a binding-competent conformation. The 7-carbonitrile group can be a key pharmacophoric element, forming hydrogen bonds or other polar interactions with the target kinase, or it can serve as a synthetic handle for further derivatization to explore additional binding pockets.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. A thorough review of the Safety Data Sheet (SDS) is mandatory before use.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its unique combination of a privileged indazole scaffold with key fluorine and nitrile functionalities makes it an invaluable tool for medicinal chemists. As the quest for more selective and potent therapeutics continues, the demand for well-characterized and versatile building blocks like this compound is expected to grow. This guide serves as a foundational resource for researchers seeking to harness the potential of this important chemical entity in the development of next-generation medicines.

References

-

Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry. Available at: [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. Available at: [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.Google Patents (CN110452177A).

- Methods for preparing indazole compounds.Google Patents (WO2006048745A1).

-

FT-IR, FT-Raman, NMR Spectra and DFT Simulations of 4-(4-Fluoro-Phenyl)-1H-Imidazole. ResearchGate. Available at: [Link]

- Indole, indazole or indoline derivatives.Google Patents (WO2006013048A1).

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]

- Method of synthesizing 1H-indazole compounds.Google Patents (US8022227B2).

-

Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. Available at: [Link]

-

This compound. MySkinRecipes. Available at: [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

- 1H-indazole compound.Google Patents (US6982274B2).

-

Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ChemistrySelect. Available at: [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

-

4-Fluoro-1-methyl-1H-indazole. PubChem. Available at: [Link]

-

Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b) compound 1; c) compound 2; d) compound 3; e) compound 4; f) compound 5. ResearchGate. Available at: [Link]

-

Durable Clinical Response to Entrectinib in NTRK1-Rearranged Non-Small Cell Lung Cancer. Journal of Thoracic Oncology. Available at: [Link]

-

Novel strategies to accelerate repair of drug-induced hepatotoxicity. NIH RePORTER. Available at: [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Applications of 4-Fluoro-1H-indazole-7-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-1H-indazole-7-carbonitrile, a key heterocyclic building block in modern medicinal chemistry. We will delve into its molecular structure, physicochemical properties, synthesis, and critical role as an intermediate in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended to be a valuable resource for researchers and scientists engaged in drug discovery and development, offering insights into the strategic use of this versatile scaffold.

Introduction: The Significance of the Fluorinated Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow it to participate in a variety of interactions with biological targets. The introduction of a fluorine atom and a nitrile group, as seen in this compound, further enhances its utility in drug design.

The fluorine atom, with its high electronegativity and small size, can modulate the physicochemical properties of a molecule, such as pKa, lipophilicity, and metabolic stability.[2] It can also form crucial hydrogen bonds and other non-covalent interactions with protein targets, thereby improving binding affinity and selectivity. The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor and can be metabolically stable. Its linear geometry can also provide directional interactions within a binding pocket.

Consequently, this compound has emerged as a valuable intermediate in the synthesis of a range of biologically active molecules, most notably inhibitors of protein kinases, which are critical targets in oncology and inflammatory diseases.[3][4]

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical entity is a thorough characterization of its structure and properties.

Core Structure

The molecular structure of this compound is characterized by the indazole core with a fluorine atom at the 4-position and a nitrile group at the 7-position.

Systematic Name: this compound

Key Structural Features:

-

Indazole Core: A robust, aromatic heterocyclic system.

-

4-Fluoro Substituent: Modulates electronic properties and potential for specific interactions.

-

7-Nitrile Group: Acts as a hydrogen bond acceptor and provides a potential metabolic block.

Physicochemical Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.

| Property | Value | Source |

| CAS Number | 1408058-17-2 | [3][5] |

| Molecular Formula | C₈H₄FN₃ | [3][5] |

| Molecular Weight | 161.14 g/mol | [3][4] |

| Appearance | Solid | [5] |

| Purity | ≥95% | [3][5] |

| Storage | Room temperature, dry | [3][4] |

Synthesis and Reactivity

The synthesis of this compound is a critical aspect for its application in drug discovery programs. While a specific, detailed, step-by-step protocol is not widely published, analogous syntheses of related fluorinated indazoles provide a logical pathway.

Proposed Synthetic Pathway

A plausible synthetic route can be inferred from patent literature describing the synthesis of similar indazole derivatives.[6] A key strategy involves the cyclization of a suitably substituted aniline derivative.

A potential starting material is 3-fluoro-4-cyano-bromobenzene. The synthesis could proceed via the following conceptual steps:

Sources

- 1. Indazole compounds as FGFR kinase inhibitor, preparation and use thereof - Patent US-10562900-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents [patents.google.com]

- 4. This compound [myskinrecipes.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

The Ascendant Role of Fluorinated Indazoles in Modern Drug Discovery: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Fluorine Advantage in the Indazole Scaffold

The strategic incorporation of fluorine atoms into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. This is due to fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, which can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] When this "fluorine advantage" is applied to the indazole scaffold, a privileged heterocyclic motif in numerous FDA-approved drugs, the result is a class of compounds with immense therapeutic potential.[3][4][5] Fluorinated indazoles have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics against a range of diseases.[6][7] This guide provides an in-depth exploration of the diverse biological activities of fluorinated indazoles, complete with technical insights into their mechanisms of action and detailed protocols for their evaluation.

I. Anticancer Activity: Targeting the Engines of Malignancy

Fluorinated indazoles have emerged as potent anticancer agents, primarily through their ability to inhibit protein kinases, enzymes that are often dysregulated in cancer.[5][8][9]

A. Kinase Inhibition: A Primary Mechanism of Action

Many fluorinated indazoles exert their anticancer effects by targeting key kinases involved in cancer cell proliferation, survival, and angiogenesis.[5] For instance, certain derivatives have shown potent inhibitory activity against fibroblast growth factor receptors (FGFR), which are implicated in various cancers.[5][10] The introduction of fluorine atoms can enhance the binding affinity and selectivity of these compounds for the kinase's ATP-binding pocket.

A notable example is a series of fluorinated indazole derivatives that demonstrated significant inhibitory activity against FGFR1 and FGFR2. One compound, featuring a 2,6-difluoro-3-methoxyphenyl group, exhibited exceptional enzymatic and antiproliferative activities, with IC50 values of less than 4.1 nM for FGFR1 and 2.0 ± 0.8 nM for FGFR2.[10] Similarly, another fluorinated derivative showed remarkable activity in the sub-nanomolar range against all variants of the epidermal growth factor receptor (EGFR).[5]

| Compound ID | Target Kinase | IC50 (nM) | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | FGFR1 | < 4.1 | KG1 | 0.0253 | [10] |

| FGFR2 | 2.0 ± 0.8 | SNU16 | 0.0774 | [10] | |

| Compound B | EGFR (wild type) | 3352 | A431 | - | [5] |

| EGFR (L858R) | 462 | HCC827 | 0.022 | [5] | |

| EGFR (L858R/T790M) | - | H1975 | 0.191 | [5] | |

| Compound C | VEGFR-2 | 1.24 | HUVEC | - | [11] |

| Compound D | p38 Kinase | < 10,000 | - | - | [6] |

| Compound E | Rho kinase (ROCK1) | 14 | - | - | [6][12] |

| Compound F | Syk Kinase | 4 | Ramos B cell | 0.151 - 3.70 | [6][12] |

B. Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a fluorinated indazole against a specific protein kinase.[13][14] The assay measures the amount of ADP produced, which is proportional to kinase activity.

Materials:

-

Kinase of interest

-

Kinase substrate peptide

-

ATP

-

Fluorinated indazole compound

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the fluorinated indazole in 100% DMSO. Create a serial dilution (e.g., 1:3) to generate a 10-point dose-response curve, starting from 1 mM.[14] Include a "no inhibitor" control with DMSO only.

-

Kinase Reaction:

-

Prepare a kinase reaction mixture containing the kinase and substrate in the kinase assay buffer. Optimal concentrations should be determined empirically.

-

In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

-

Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[14]

-

Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.

-

Incubate the plate at 30°C for 60 minutes.[14]

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.[14]

-

Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.[14]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]

-

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

C. Other Anticancer Mechanisms

Beyond kinase inhibition, fluorinated indazoles can induce apoptosis (programmed cell death) and inhibit cancer cell migration and invasion.[4][15] For example, one indazole derivative was found to dose-dependently promote apoptosis in a breast cancer cell line by upregulating cleaved caspase-3 and Bax, and downregulating Bcl-2.[15] This compound also decreased the mitochondrial membrane potential and increased reactive oxygen species (ROS) levels, further contributing to its apoptotic effects.[15]

II. Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[16][17] Fluorinated indazoles have demonstrated promising activity against a range of bacterial and fungal pathogens.[3][18] The incorporation of fluorine can enhance the antimicrobial potency of the indazole core.[18]

A. Spectrum of Activity

Studies have shown that fluorinated indazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[18] For instance, a series of fluorinated benzimidazole derivatives, structurally related to indazoles, showed good antibacterial and antifungal properties. One compound with fluorine atoms at the meta-positions of a phenyl side chain displayed high activity against Gram-negative bacteria with a Minimum Inhibitory Concentration (MIC) of 31.25 µg/mL.[18] Another derivative showed good activity against Bacillus subtilis with a MIC of 7.81 µg/mL.[18]

B. Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[16][19][20]

Materials:

-

Fluorinated indazole compound

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[21]

-

Compound Dilution: Prepare a two-fold serial dilution of the fluorinated indazole compound in the broth medium in the wells of a 96-well plate.[20]

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[16][20] This can be assessed visually or by measuring the optical density at 600 nm.[18]

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

III. Neuroprotective Effects: Shielding the Nervous System

Fluorinated indazoles have also shown potential as neuroprotective agents, particularly through the inhibition of nitric oxide synthase (NOS).[22][23] Overproduction of nitric oxide is implicated in the pathophysiology of various neurodegenerative diseases.

A. Nitric Oxide Synthase (NOS) Inhibition

Certain fluorinated indazoles have been designed as selective inhibitors of neuronal NOS (nNOS) and inducible NOS (iNOS).[22][23] For example, 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole was found to inhibit iNOS activity by 80% without affecting nNOS activity, demonstrating selectivity.[22][23] The fluorination of the indazole ring was shown to increase the inhibitory potency and selectivity for iNOS.[22][23]

B. Experimental Protocol: In Vitro Neuroprotection Assay

This protocol provides a general framework for assessing the neuroprotective effects of fluorinated indazoles against a neurotoxic insult in a cell-based model.[24][25][26][27]

Materials:

-

Neuronal cell line (e.g., HT22) or primary neurons

-

Cell culture medium and supplements

-

Fluorinated indazole compound

-

Neurotoxic agent (e.g., glutamate, 6-hydroxydopamine)

-

Reagents for cell viability assay (e.g., MTT, CellTiter-Glo®)

-

Microscope

Procedure:

-

Cell Culture: Culture neuronal cells in appropriate conditions until they reach the desired confluency.

-

Compound Treatment: Pre-treat the cells with various concentrations of the fluorinated indazole compound for a specific duration.

-

Induction of Neurotoxicity: Expose the cells to a neurotoxic agent to induce cell death.

-

Assessment of Neuroprotection: After a further incubation period, assess cell viability using a suitable assay. An increase in cell viability in the compound-treated groups compared to the neurotoxin-only control indicates a neuroprotective effect.

Caption: Logical relationship between experimental conditions and expected outcomes in a neuroprotection assay.

IV. Other Notable Biological Activities

The therapeutic potential of fluorinated indazoles extends to other areas as well:

-

Anti-inflammatory Activity: Some derivatives have been patented as inhibitors of p38 kinase and receptor-interacting protein 2 (RIP2) kinase, both of which are involved in inflammatory pathways.[6]

-

Antiviral Activity: Fluorinated indazoles have been investigated as anti-HIV agents, with some derivatives showing potent inhibition of HIV-1 replication.[6][12] For example, two 5-fluoroindazole derivatives were identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with excellent metabolic stability.[6][12]

-

Estrogen Receptor Modulation: Certain fluorinated indazoles have been patented as estrogen receptor (ER) modulators, suggesting their potential use in treating diseases dependent on estrogen receptors.[6]

Conclusion: A Promising Scaffold for Future Drug Development

Fluorinated indazoles represent a versatile and highly promising class of compounds in drug discovery. The strategic incorporation of fluorine into the indazole nucleus has consistently led to enhanced biological activity across a wide range of therapeutic targets. Their demonstrated efficacy as kinase inhibitors, antimicrobial agents, and neuroprotective compounds underscores their potential to address significant unmet medical needs. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore and advance the development of this exciting class of molecules. As our understanding of the structure-activity relationships of fluorinated indazoles continues to grow, we can anticipate the emergence of novel and more effective therapeutics in the years to come.

References

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.

- Cheesman, M. J., Ilanko, A., Blonk, B., & Cock, I. E. (2017). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Microbiological Methods, 142, 27-40.

- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a comprehensive review of currently used methods. Clinical infectious diseases, 49(8), 1249-1256.

- BenchChem. (2025).

- BenchChem. (2025). Protocol for Assessing the Anticancer Activity of Novel Small Molecules.

- Abbas, A. A. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(49), 35689-35731.

- Caballero, J., et al. (2009). Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation. Bioorganic & medicinal chemistry, 17(17), 6180-6187.

- Ochoa-Puentes, C., et al. (2021). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Scientific reports, 11(1), 1-11.

- INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.

- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.

- ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity.

- American Association for Clinical Chemistry. (2017). Antimicrobial Susceptibility Testing.

- Plotnikov, E. Y., et al. (2021). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Pharmaceuticals, 14(7), 643.

- Ghibaudi, E., & Cena, C. (2021). Cell-Based Assays to Assess Neuroprotective Activity. In Methods in Molecular Biology (pp. 23-41). Springer US.

- Li, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2888.

- Abbas, A. A. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.

- Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883-10888.

- Zhu, B., Zhang, Y., & Herrup, K. (2019). Testing the Neuroprotective Properties of PCSO-524® Using a Neuronal Cell Cycle Suppression Assay. Marine drugs, 17(2), 79.

- Request PDF. (2025). Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS)

- ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?.

- da Silva, A. C., et al. (2021).

- MD Biosciences. (n.d.). Cell-Based Assays.

- Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC advances, 11(26), 15827-15837.

- Zhu, B., Zhang, Y., & Herrup, K. (2019). Testing the Neuroprotective Properties of PCSO-524® Using a Neuronal Cell Cycle Suppression Assay. PubMed.

- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.

- Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io.

- Ali, A., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 953427.

- Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15827-15837.

- Abbas, A. A. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 20038-20074.

- Gümüş, M., et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.

- Al-Ostoot, F. H., et al. (2023). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Molecules, 28(23), 7808.

- Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC advances, 11(43), 26684-26703.

- Maccioni, E., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 28(6), 2568.

- Gonzalez, A. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP.

- RSC Publishing. (n.d.).

- Li, Y., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 281, 116891.

- ResearchGate. (n.d.).

- Srivastava, A., et al. (2004). Synthesis and biological activity of some fluorinated arylhydrazotriazoles. Indian journal of chemistry. Sect. B: Organic chemistry including medicinal chemistry, 43(3), 630-634.

- Koychev, D., et al. (2022). Neuroprotective evaluation of novel substituted 1, 3, 4-oxadiazole and aroylhydrazone derivatives. Bioorganic Chemistry, 120, 105615.

Sources

- 1. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]

- 2. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 7. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. acgpubs.org [acgpubs.org]

- 19. mdpi.com [mdpi.com]

- 20. integra-biosciences.com [integra-biosciences.com]

- 21. myadlm.org [myadlm.org]

- 22. Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]

- 25. mdpi.com [mdpi.com]

- 26. mdbneuro.com [mdbneuro.com]

- 27. Testing the Neuroprotective Properties of PCSO-524® Using a Neuronal Cell Cycle Suppression Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Synthesis and Application of 4-Fluoro-1H-indazole-7-carbonitrile: A Keystone Intermediate in Modern Drug Discovery

Abstract

This technical guide provides an in-depth exploration of 4-Fluoro-1H-indazole-7-carbonitrile, a heterocyclic building block of significant interest in contemporary medicinal chemistry. We will dissect a strategic, multi-step synthesis for this compound, elucidating the chemical principles that underpin each transformation. Furthermore, this guide will detail the analytical characterization of the indazole core structure and discuss the pivotal role of this compound as a key intermediate in the development of targeted therapeutics, with a particular focus on kinase inhibitors for oncology. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both a practical guide to its synthesis and a broader understanding of its application.

Introduction: The Privileged Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is considered a "privileged scaffold" in medicinal chemistry. This designation stems from its recurrent appearance in a multitude of biologically active compounds across various therapeutic areas.[1] The unique electronic properties and conformational rigidity of the indazole ring system enable it to engage in specific, high-affinity interactions with a diverse range of biological targets.

The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[2] Similarly, the nitrile group can act as a versatile synthetic handle and a key pharmacophoric element. The combination of these features in this compound makes it a highly valuable intermediate for the synthesis of next-generation therapeutics.[3] This guide will illuminate a plausible and efficient synthetic pathway to this important molecule.

A Proposed Synthetic Pathway: From Substituted Toluene to a Functionalized Indazole

A [label="1-Fluoro-2-methyl-3-nitrobenzene"]; B [label="4-Fluoro-7-nitro-1H-indazole"]; C [label="4-Fluoro-1H-indazol-7-amine"]; D [label="this compound"];

A -> B [label=" Cyclization\n (e.g., with isoamyl nitrite)"]; B -> C [label=" Reduction\n (e.g., Fe/NH4Cl)"]; C -> D [label=" Sandmeyer Reaction\n (NaNO2, HCl, CuCN)"]; }

Caption: Proposed synthetic pathway for this compound.Step 1: Nitration of 2-Fluoro-6-nitrotoluene

The synthesis commences with the regioselective nitration of a suitable starting material, such as 3-fluoro-2-methylaniline, which can be converted to 1-fluoro-2-methyl-3-nitrobenzene. This step is crucial for introducing the nitro group that will ultimately be transformed into the 7-carbonitrile functionality.

Step 2: Indazole Ring Formation via Cyclization

The substituted nitrotoluene is then subjected to a cyclization reaction to form the indazole ring. A common method for this transformation is the reaction with a nitrite source, such as isoamyl nitrite, which facilitates the formation of the pyrazole ring fused to the benzene ring. This reaction is typically carried out in an organic solvent under controlled temperature conditions.[4]

Step 3: Reduction of the Nitro Group

With the 4-fluoro-7-nitro-1H-indazole intermediate in hand, the next critical step is the reduction of the nitro group to an amine. This transformation is commonly achieved using reducing agents such as iron powder in the presence of an ammonium salt, like ammonium chloride, in a protic solvent.[5] This method is often preferred for its relatively mild conditions and high yields.

Step 4: Conversion to the Carbonitrile via Sandmeyer Reaction

The final step in this proposed synthesis is the conversion of the 7-amino group to the 7-carbonitrile. The Sandmeyer reaction is a classic and highly effective method for this transformation.[6][7] The 4-fluoro-1H-indazol-7-amine is first treated with a nitrite source, typically sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures to form a diazonium salt intermediate. This unstable intermediate is then reacted in situ with a cyanide salt, such as copper(I) cyanide, to yield the desired this compound.

Experimental Protocols: A Practical Guide

The following are detailed, step-by-step methodologies for the key transformations in the proposed synthesis of this compound. These protocols are based on analogous and well-established procedures found in the chemical literature.

Synthesis of 4-Fluoro-7-nitro-1H-indazole (Analogous Procedure)

Based on the principles of indazole synthesis from substituted anilines. [4]

-

To a solution of 1-fluoro-2-methyl-3-nitrobenzene in a suitable solvent (e.g., acetic acid), add isoamyl nitrite.

-

Heat the reaction mixture at a controlled temperature (e.g., 110 °C) for a specified duration (e.g., 3 hours).

-